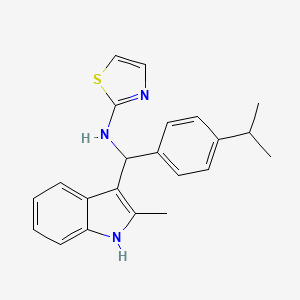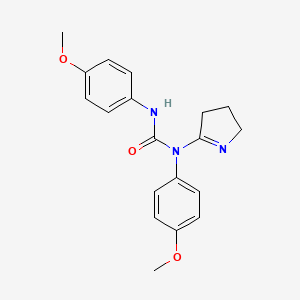
Chlorhydrate de (4-(1-méthyl-1H-imidazol-2-yl)pipérazin-1-yl)(4-(morpholinosulfonyl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride: . This compound features a piperazine ring, an imidazole ring, and a morpholinosulfonyl group, making it a versatile molecule for further study and application.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials or chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Formation of Piperazine Ring: : Piperazine can be synthesized through the reaction of ethylene diamine with formaldehyde under acidic conditions.
Introduction of Imidazole Group: : The imidazole ring can be introduced through a cyclization reaction involving a diamine and a diketone.
Introduction of Morpholinosulfonyl Group: : The morpholinosulfonyl group can be introduced through a sulfonylation reaction using morpholine and a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Amines, alcohols, and strong bases or acids as catalysts.
Major Products Formed
Oxidation: : Formation of hydroxyl groups or carbonyl groups.
Reduction: : Formation of amine groups or alcohols.
Substitution: : Formation of substituted piperazine or imidazole derivatives.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds that share structural similarities, such as:
Piperazine derivatives: : Other piperazine-based compounds with different substituents.
Imidazole derivatives: : Compounds containing imidazole rings with various functional groups.
Sulfonyl compounds: : Compounds containing sulfonyl groups with different substituents.
Propriétés
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S.ClH/c1-21-7-6-20-19(21)23-10-8-22(9-11-23)18(25)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24;/h2-7H,8-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIQOOHVSHOVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)
![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)
![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)


![3-(methoxymethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2378578.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)


